Ethyl 4-{4-4-(hydroxydiphenylmethyl)-1-piperidinyl-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochlor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride is a complex organic compound with the molecular formula C34H42ClNO4 and a molecular weight of 564.15 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride involves multiple steps. One of the key synthetic routes includes the reaction of methyl-4-(4-halo-1-oxobutyl)-α,α-dimethylphenyl acetate with α,α-diphenyl-4-piperidinemethanol in an alkyl nitrile solvent . This reaction produces 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-α,α-dimethylbenzene acetic acid alkyl ester, which is then converted into the desired compound .
Chemical Reactions Analysis
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride can be compared with other similar compounds, such as:
Fexofenadine: An antihistamine used to treat allergy symptoms.
Diphenhydramine: Another antihistamine with sedative properties.
Loratadine: A non-sedating antihistamine used for allergy relief.
The uniqueness of Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-2,6-dimethylbenzeneacetate hydrochloride lies in its specific structure and the resulting biological activities, which may differ from those of the similar compounds listed above .
Properties
Molecular Formula |
C34H42ClNO4 |
---|---|
Molecular Weight |
564.2 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]-2,6-dimethylphenyl]acetate;hydrochloride |
InChI |
InChI=1S/C34H41NO4.ClH/c1-4-39-33(37)24-31-25(2)22-27(23-26(31)3)32(36)16-11-19-35-20-17-30(18-21-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29;/h5-10,12-15,22-23,30,38H,4,11,16-21,24H2,1-3H3;1H |
InChI Key |
VATZIIXHQHSQKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.